4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide
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Overview
Description
4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes hydroxyl, sulfonamide, and hydroxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxy-3,5-dimethylbenzenesulfonyl chloride with diethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The hydroxyethyl groups may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N,N-bis(2-hydroxyethyl)benzene sulfonamide
- 4-Hydroxy-N,N-bis(2-hydroxyethyl)butanamide
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide
Uniqueness
4-Hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both hydroxyl and sulfonamide groups on a dimethylbenzene ring. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for specific applications in research and industry.
Properties
CAS No. |
139097-73-7 |
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Molecular Formula |
C12H19NO5S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
4-hydroxy-N,N-bis(2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO5S/c1-9-7-11(8-10(2)12(9)16)19(17,18)13(3-5-14)4-6-15/h7-8,14-16H,3-6H2,1-2H3 |
InChI Key |
DRLQTIIPBSKURE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
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